3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound featuring a thiazolidine-2,4-dione core linked to a piperidine ring, which is further connected to a benzo[d][1,2,3]triazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
It’s known that 1,2,3-triazole derivatives can interact with their targets in various ways, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Compounds with a 1,2,3-triazole ring system are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been investigated, suggesting that this compound may also have interesting pharmacokinetic characteristics .
Result of Action
Given the diverse biological activities of 1,2,3-triazole derivatives, it’s likely that this compound could have significant molecular and cellular effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability, its interaction with its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Benzo[d][1,2,3]triazole Moiety: This can be achieved through the cyclization of an appropriate precursor, such as an azide and an alkyne, using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Acetylation: The benzo[d][1,2,3]triazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Piperidine Ring Formation: The acetylated product is reacted with a piperidine derivative, often through nucleophilic substitution.
Thiazolidine-2,4-dione Formation: Finally, the piperidine derivative is coupled with a thiazolidine-2,4-dione precursor under basic conditions, such as using sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzo[d][1,2,3]triazole moiety, potentially converting it to a more saturated ring system.
Substitution: The acetyl group can be substituted with various nucleophiles, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the benzo[d][1,2,3]triazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential applications in studying enzyme inhibition, particularly those enzymes involved in metabolic pathways. Its structure allows it to interact with various biological targets, making it a useful tool in biochemical research.
Medicine
In medicine, 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione: The parent compound.
This compound derivatives: Variants with different substituents on the benzo[d][1,2,3]triazole or piperidine rings.
Thiazolidine-2,4-dione derivatives: Compounds with different substituents on the thiazolidine-2,4-dione ring.
Uniqueness
The uniqueness of this compound lies in its combination of a benzo[d][1,2,3]triazole moiety with a thiazolidine-2,4-dione core, linked through a piperidine ring. This structure provides a unique set of chemical and biological properties not found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-[1-[2-(benzotriazol-1-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c22-14(9-20-13-4-2-1-3-12(13)17-18-20)19-7-5-11(6-8-19)21-15(23)10-25-16(21)24/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETJSNOYHWYCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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